N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-phenylacetamide
CAS No.:
VCID: VC11168209
Molecular Formula: C16H12N2O3
Molecular Weight: 280.28 g/mol
* For research use only. Not for human or veterinary use.

Description |
N-(1,3-Dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-phenylacetamide is a chemical compound of significant interest due to its structural features and potential applications in medicinal chemistry. The compound is known by various synonyms, including 4-acetylaminophthalimid and NSC 229337. Its molecular formula is , with a molecular weight of 204.18 g/mol . Synthesis3.1 General Synthetic Route
This method ensures high yield and purity while maintaining the integrity of the functional groups . Applications4.1 Medicinal Chemistry
4.2 Material Science |
---|---|
Product Name | N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-phenylacetamide |
Molecular Formula | C16H12N2O3 |
Molecular Weight | 280.28 g/mol |
IUPAC Name | N-(1,3-dioxoisoindol-5-yl)-2-phenylacetamide |
Standard InChI | InChI=1S/C16H12N2O3/c19-14(8-10-4-2-1-3-5-10)17-11-6-7-12-13(9-11)16(21)18-15(12)20/h1-7,9H,8H2,(H,17,19)(H,18,20,21) |
Standard InChIKey | MMNISCSOZSMAQS-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)CC(=O)NC2=CC3=C(C=C2)C(=O)NC3=O |
Canonical SMILES | C1=CC=C(C=C1)CC(=O)NC2=CC3=C(C=C2)C(=O)NC3=O |
PubChem Compound | 883549 |
Last Modified | Apr 15 2024 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume